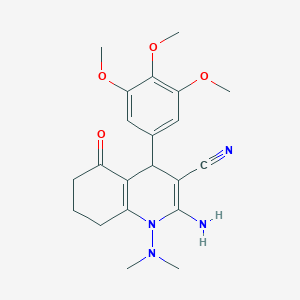

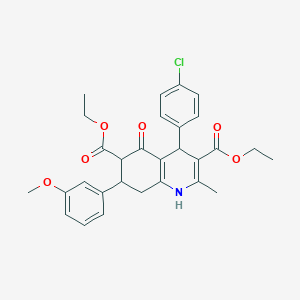

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, commonly known as CCK-8, is a chemical compound that has been widely used in scientific research for its unique properties. CCK-8 is a synthetic peptide that has been found to be a potent and selective agonist of the cholecystokinin (CCK) receptor. The CCK receptor plays an important role in the regulation of feeding behavior, anxiety, and pain perception.

Mécanisme D'action

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 exerts its effects by binding to the Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor, which is a G protein-coupled receptor. Upon binding to the receptor, Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 activates a signaling cascade that leads to the release of various neurotransmitters and neuropeptides, including dopamine, serotonin, and neuropeptide Y. These neurotransmitters and neuropeptides then mediate the effects of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 on feeding behavior, anxiety, and pain perception.

Biochemical and Physiological Effects:

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has been found to have a wide range of biochemical and physiological effects. One of the most important effects of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 is its ability to regulate feeding behavior. Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has been found to decrease food intake and increase satiety in both animals and humans. Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has also been found to have anxiolytic and analgesic effects, which may be mediated through its effects on the release of neurotransmitters and neuropeptides.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 in lab experiments is its specificity for the Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor. Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has been found to be a highly selective agonist of the Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor, which allows for the investigation of the specific effects of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor activation. However, one of the limitations of using Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are many potential future directions for the use of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 in scientific research. One potential direction is the investigation of the effects of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 on other physiological and biochemical processes, such as memory and learning. Another potential direction is the development of new Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor agonists and antagonists for the treatment of various disorders, such as anxiety and depression. Additionally, the use of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 in combination with other compounds may lead to the discovery of new therapeutic targets for various diseases.

Méthodes De Synthèse

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One of the most commonly used methods for synthesizing Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is then coupled with other amino acids in a stepwise manner until the desired peptide is obtained.

Applications De Recherche Scientifique

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has been widely used in scientific research for its unique properties. One of the most important applications of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 is in the study of the Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor and its role in regulating feeding behavior, anxiety, and pain perception. Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-8 has also been used to investigate the effects of Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate receptor agonists and antagonists on various physiological and biochemical processes.

Propriétés

Nom du produit |

Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate |

|---|---|

Formule moléculaire |

C29H30ClNO6 |

Poids moléculaire |

524 g/mol |

Nom IUPAC |

diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C29H30ClNO6/c1-5-36-28(33)23-16(3)31-22-15-21(18-8-7-9-20(14-18)35-4)25(29(34)37-6-2)27(32)26(22)24(23)17-10-12-19(30)13-11-17/h7-14,21,24-25,31H,5-6,15H2,1-4H3 |

Clé InChI |

FSEKYVOGXCJFNB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |

SMILES canonique |

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303591.png)

![3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303592.png)

![Diethyl 5-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B303595.png)

![3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303596.png)

![3-amino-N-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303597.png)

![Ethyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B303610.png)